N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide is an organic compound characterized by its unique structural features, which include a pyrazole ring and a benzofuran moiety. The molecular formula of this compound is C13H11N3O2, with a molecular weight of approximately 241.25 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. It is synthesized from precursors that include benzofuran and pyrazole derivatives, making it a subject of study for researchers exploring new therapeutic agents. The classification of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide falls under heterocyclic compounds due to the presence of nitrogen in its structure.
The synthesis of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide typically involves several key steps:
The synthesis may employ techniques such as refluxing in organic solvents, using catalysts to enhance reaction rates, and purification methods like recrystallization or chromatography to isolate the desired product.
The molecular structure of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide can be represented by its IUPAC name and structural formula.
| Property | Value |
|---|---|
| Molecular Formula | C13H11N3O2 |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | N-[2-(1H-pyrazol-3-yl)benzofuran-3-yl]benzamide |
| InChI Key | WGYDDJDDHOZFKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=NN3 |
The structure features a benzamide group connected to a benzofuran moiety, which is further substituted with a pyrazole group, imparting specific chemical properties and biological activities.
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
The mechanism of action for N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide involves its interaction with specific molecular targets within biological systems:
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide exhibits the following physical properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The chemical properties include stability under standard conditions, solubility in organic solvents, and reactivity towards various chemical agents.
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide has a wide range of applications in scientific research:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8